Molecular Weight Advantage Over 6-Methoxy Analog: Compliance with Lead-Like Chemical Space
The target compound (MW = 406.5 g/mol, C₂₃H₂₆N₄O₃) is 30 Da lighter than its closest commercially cataloged analog, 6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide (PubChem CID 42535299; MW = 436.5 g/mol, C₂₄H₂₈N₄O₄). Both compounds share the same 4-methoxyphenylpiperazine head group and 3-oxopropyl linker, with the sole difference being the absence (target) versus presence (analog) of a 6-methoxy substituent on the indole core [1]. The 30-Da lower molecular weight of the target compound places it closer to the median of lead-like chemical space (MW ≤ 350–400 Da), potentially improving ligand efficiency metrics when normalized by heavy atom count [2]. Both compounds are predicted to have similar lipophilicity (XLogP3-AA ≈ 2.6 for the 6-MeO analog; the target, lacking the additional methoxy, is expected to have a marginally lower logP). The target compound has 5 hydrogen bond acceptors and 2 hydrogen bond donors, identical to the 6-MeO analog [1]. This differentiation is meaningful for screening cascades where lower molecular weight and reduced lipophilicity are prioritization criteria [2].
| Evidence Dimension | Molecular weight and physicochemical profile |
|---|---|
| Target Compound Data | MW = 406.5 g/mol; C₂₃H₂₆N₄O₃; HBD = 2; HBA = 5; predicted LogP ~2.3–2.5 |
| Comparator Or Baseline | 6-Methoxy analog (PubChem CID 42535299): MW = 436.5 g/mol; C₂₄H₂₈N₄O₄; XLogP3-AA = 2.6; HBD = 2; HBA = 5 |
| Quantified Difference | ΔMW = −30 Da (−6.9%); ΔXLogP ≈ −0.1 to −0.3 units (estimated); identical HBD/HBA counts |
| Conditions | Computed physicochemical properties (PubChem/Cactvs); target compound MW confirmed by vendor certificate |
Why This Matters
Lower MW improves ligand efficiency indices (LE, LLE) used in hit triage, and reduced logP correlates with lower promiscuity risk in screening.
- [1] PubChem Compound Summary. CID 42535299: 6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide. MW: 436.5 g/mol; XLogP3-AA: 2.6; HBD: 2; HBA: 5; Rotatable bonds: 7. U.S. National Library of Medicine. View Source
- [2] Shultz MD. Two Decades under the Influence of the Rule of Five and the Changing Properties of Approved Oral Drugs. J. Med. Chem. 2019, 62, 1701–1714. DOI: 10.1021/acs.jmedchem.8b00686. Discusses ligand efficiency and property-based lead optimization. View Source
